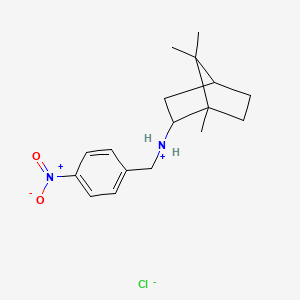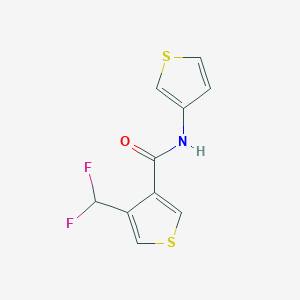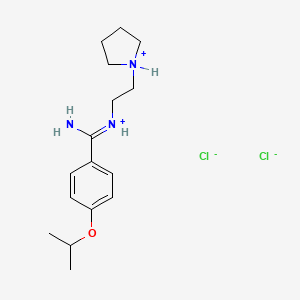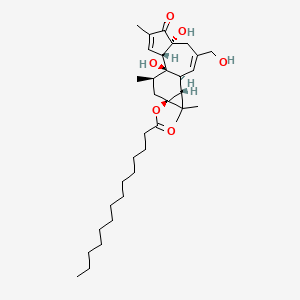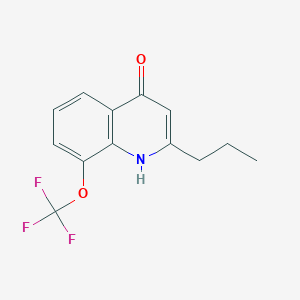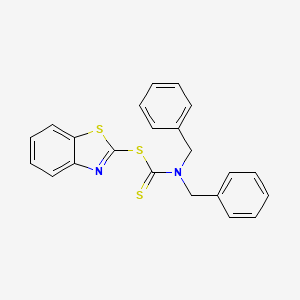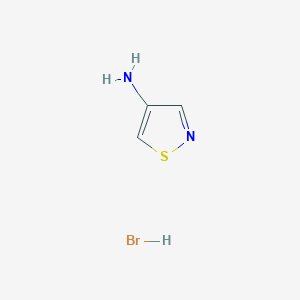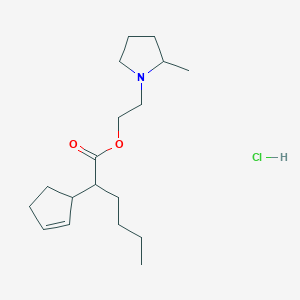![molecular formula C21H42Cl3N3O4 B15344554 4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride CAS No. 23462-18-2](/img/structure/B15344554.png)
4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a diazabicyclononane structure, and a benzyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazabicyclononane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclononane structure.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, typically using benzyl chloride and a suitable base.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the diazabicyclononane intermediate reacts with morpholine.
Hydration and Hydrochloride Formation: The final compound is obtained by hydrating the intermediate product and converting it to its trihydrochloride form through treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
4-[3-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Applications De Recherche Scientifique
4-[3-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, and gene expression regulation.
Comparaison Avec Des Composés Similaires
4-[3-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride can be compared with other similar compounds, such as:
3,7-Diazabicyclo[4.3.0]nonan-8-ones: These compounds share a similar diazabicyclononane core but differ in their substituents and overall structure.
Benzyl-substituted Morpholines: These compounds have a benzyl group attached to a morpholine ring but lack the diazabicyclononane structure.
Nootropic Agents: Compounds like piracetam and aniracetam, which are studied for their cognitive-enhancing effects, may have structural similarities and comparable biological activities.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
23462-18-2 |
|---|---|
Formule moléculaire |
C21H42Cl3N3O4 |
Poids moléculaire |
506.9 g/mol |
Nom IUPAC |
4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride |
InChI |
InChI=1S/C21H33N3O.3ClH.3H2O/c1-2-6-19(7-3-1)16-23-17-20-8-4-9-21(18-23)24(20)11-5-10-22-12-14-25-15-13-22;;;;;;/h1-3,6-7,20-21H,4-5,8-18H2;3*1H;3*1H2 |
Clé InChI |
ZTAJMMJBGABFBU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC(C1)N2CCCN3CCOCC3)CC4=CC=CC=C4.O.O.O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


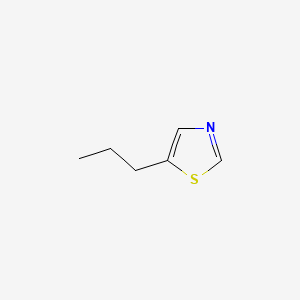
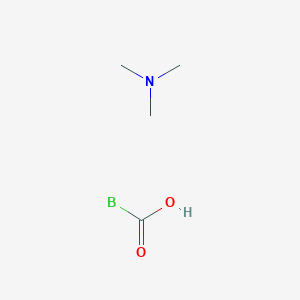
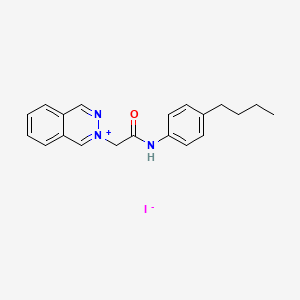
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)
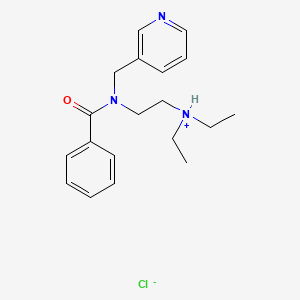
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
